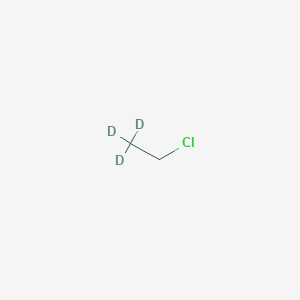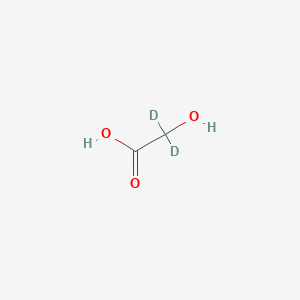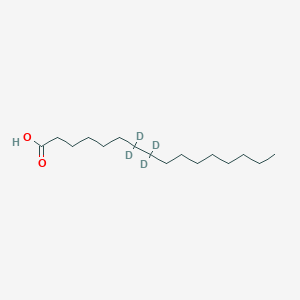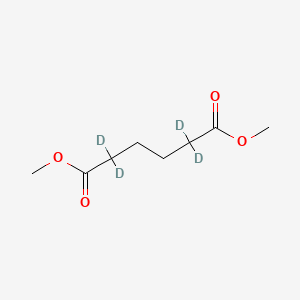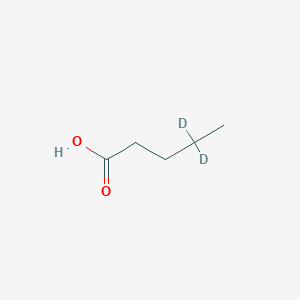
Isovalerylglycine
Descripción general
Descripción
Isovalerylglycine, also known as 2-methylbutyrylglycine, is a metabolite that is produced in the body during the breakdown of the branched-chain amino acid, leucine. This compound has been found to be elevated in certain metabolic disorders, such as isovaleric acidemia, and has been studied for its potential use as a biomarker for these conditions.
Aplicaciones Científicas De Investigación
1. Prenatal Diagnosis of Isovaleric Acidemia
Isovalerylglycine plays a crucial role in the prenatal diagnosis of Isovaleric Acidemia (IA), a rare metabolic disorder. A study developed a stable isotope dilution method for measuring this compound in amniotic fluid and urine, facilitating early diagnosis of IA in fetuses. This technique proved highly accurate and reliable for prenatal detection (Hine et al., 1986).
2. Identification in Isovaleric Acidemia
This compound has been identified as a significant compound in the urine of patients with isovaleric acidemia, an inborn error of leucine metabolism. Its identification supports the understanding of the enzyme defect in these patients at the conversion level of isovaleryl coenzyme A to β-methylcrotonyl coenzyme A (Tanaka & Isselbacher, 1967).
3. Altered Metabolism of Glycine in Isovaleric Acidemia
Research has shown that this compound can indicate altered glycine metabolism in patients with isovaleric acidemia. The presence of this compound in urine and its significant quantities suggest a compensatory mechanism for eliminating toxic amounts of isovaleric acid from the body, thus impacting overall glycine metabolism (Ando et al., 1971).
4. Role in L-Carnitine Therapy for Isovaleric Acidemia
This compound's formation is affected by L-carnitine therapy in isovaleric acidemia patients. L-carnitine facilitates the removal of isovaleryl-coenzyme A, leading to changes in the excretion of this compound. This insight helps in optimizing treatment strategies for isovaleric acidemia (Roe et al., 1984).
5. Therapeutic Role in Glycine Supplement
This compound's production can be influenced by glycine supplements in isovaleric acidemia patients. Studies have quantified the optimum relationship between dietary leucine restriction and glycine supplements, highlighting the therapeutic benefits of managing this compound levels (Naglak et al., 1987).
Propiedades
IUPAC Name |
2-(3-methylbutylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)3-4-8-5-7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPWUNPTQDABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178236 | |
| Record name | N-Isovalerylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23590-18-3 | |
| Record name | N-Isovalerylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovalerylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







